An In-depth Technical Guide to the Chemical Properties of 2-(2-Butoxyethoxy)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(2-Butoxyethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Butoxyethoxy)acetic acid is a carboxylic acid derivative of diethylene glycol monobutyl ether. As a metabolite of the widely used industrial solvent 2-(2-butoxyethoxy)ethanol, its toxicological profile and chemical behavior are of significant interest to researchers in environmental science, toxicology, and drug development. This document provides a comprehensive overview of the chemical properties, synthesis, and biological implications of 2-(2-butoxyethoxy)acetic acid, with a focus on experimental methodologies and data presentation for a technical audience.
Chemical and Physical Properties
The physicochemical properties of 2-(2-butoxyethoxy)acetic acid are crucial for understanding its behavior in both chemical and biological systems. These properties have been determined by various standardized methods.
| Property | Value | Experimental Method |
| Molecular Formula | C₈H₁₆O₄ | Mass Spectrometry |
| Molecular Weight | 176.21 g/mol [1] | Mass Spectrometry |
| CAS Number | 82941-26-2[1] | Not Applicable |
| Density | 1.046 g/cm³ at 20 °C | Oscillating U-tube densitometry |
| Boiling Point | 141 °C at 5 Torr | Ebulliometry |
| Flash Point | 79 °C | ASTM D92 (Cleveland Open Cup)[2] |
| Refractive Index | 1.416 at 20 °C | Abbe Refractometry |
| IUPAC Name | 2-(2-butoxyethoxy)acetic acid[1] | Not Applicable |
Synthesis of 2-(2-Butoxyethoxy)acetic Acid
A common and efficient method for the synthesis of 2-(2-butoxyethoxy)acetic acid is the oxidation of its precursor, 2-(2-butoxyethoxy)ethanol, using a TEMPO-catalyzed reaction.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from established methods for the oxidation of primary alcohols to carboxylic acids.[3][4]
Materials:
-
2-(2-Butoxyethoxy)ethanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Acetonitrile
-
Phosphate buffer (pH 6.7)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-butoxyethoxy)ethanol in acetonitrile.
-
Add a catalytic amount of TEMPO to the solution.
-
Add the phosphate buffer (pH 6.7) to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly and simultaneously add solutions of sodium hypochlorite and sodium chlorite to the reaction mixture while maintaining the temperature below 20°C. Caution: Do not mix bleach and sodium chlorite directly as this can generate chlorine gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the mixture to ~8-9 with sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH ~2-3 with hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(2-butoxyethoxy)acetic acid.
Spectral Information
The following tables summarize the expected spectral data for 2-(2-butoxyethoxy)acetic acid based on characteristic chemical shifts and fragmentation patterns for similar carboxylic acids.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| 2950-2850 | C-H stretch (alkane) | Medium-Strong |
| 1710 | C=O stretch (carboxylic acid) | Strong |
| 1320-1210 | C-O stretch | Medium |
| 1120 | C-O-C stretch (ether) | Strong |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | COOH |
| ~4.1 | Singlet | 2H | O-CH₂-COOH |
| ~3.4-3.7 | Multiplet | 8H | O-CH₂-CH₂-O-CH₂-CH₂ |
| ~1.5 | Sextet | 2H | CH₂-CH₂-CH₃ |
| ~1.3 | Sextet | 2H | CH₂-CH₃ |
| ~0.9 | Triplet | 3H | CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full spectrum is not publicly available, PubChem indicates the availability of ¹³C NMR data.[1] The expected chemical shifts are presented below.
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~71 | O-CH₂-CH₂-O |
| ~70 | O-CH₂-COOH |
| ~69 | O-CH₂-CH₂-O |
| ~31 | CH₂-CH₂-CH₃ |
| ~19 | CH₂-CH₃ |
| ~14 | CH₃ |
Mass Spectrometry
The mass spectrum is expected to show fragmentation patterns typical for carboxylic acids and ethers.
| m/z | Assignment |
| 176 | [M]⁺ (Molecular Ion) |
| 131 | [M - COOH]⁺ |
| 87 | [M - C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [COOH]⁺ |
Biological Activity and Signaling Pathways
2-(2-Butoxyethoxy)acetic acid is the primary toxic metabolite of 2-(2-butoxyethoxy)ethanol. The toxicity of glycol ethers is largely attributed to their acidic metabolites.[5]
Metabolic Pathway
The in vivo conversion of 2-(2-butoxyethoxy)ethanol to 2-(2-butoxyethoxy)acetic acid proceeds via a two-step oxidation process mediated by alcohol and aldehyde dehydrogenases.
Cytotoxicity
Alkoxyacetic acids, including the closely related butoxyacetic acid, have been shown to induce hematotoxicity, particularly hemolysis of red blood cells.[2] The cytotoxic effects are believed to be a key factor in the broader toxicity profile of glycol ethers.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Target cell line (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2-(2-Butoxyethoxy)acetic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-(2-butoxyethoxy)acetic acid in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
2-(2-Butoxyethoxy)acetic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of 2-(2-butoxyethoxy)acetic acid. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate its specific biological activities and potential applications in drug development.
References
- 1. 2-(2-Butoxyethoxy)acetic acid | C8H16O4 | CID 106312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 5. ec.europa.eu [ec.europa.eu]
